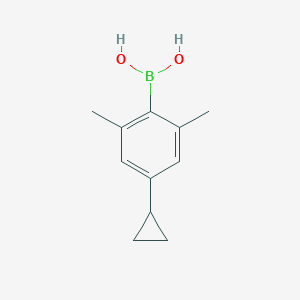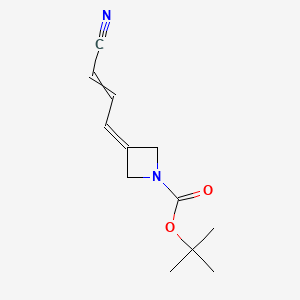
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H16N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a cyanopropenylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via intramolecular nucleophilic substitution.
Introduction of the Cyanopropenylidene Group: The cyanopropenylidene group can be introduced through a Knoevenagel condensation reaction. This involves the reaction of a malononitrile derivative with an aldehyde or ketone in the presence of a base.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanopropenylidene group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxo derivatives of the cyanopropenylidene group.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the cyanopropenylidene group may enhance the compound’s ability to interact with biological targets.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and structural features make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets in biological systems. The azetidine ring and cyanopropenylidene group may facilitate binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to identify the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative with a different substituent on the ring.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: A similar compound with a cyanomethylene group instead of a cyanopropenylidene group.
Tert-butyl 3-oxoazetidine-1-carboxylate: An azetidine derivative with an oxo group.
Uniqueness
Tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate is unique due to the presence of the cyanopropenylidene group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other azetidine derivatives and may contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-cyanoprop-2-enylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h4-6H,8-9H2,1-3H3 |
Clave InChI |
ABODHCXREQVSBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=CC=CC#N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


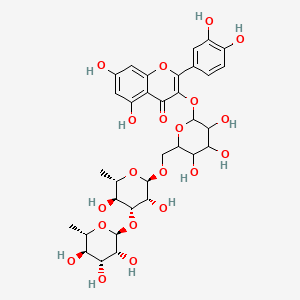

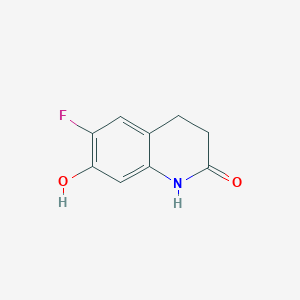
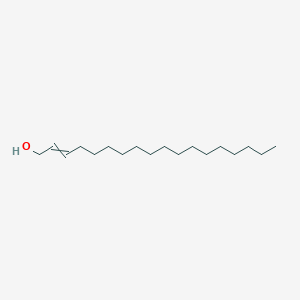
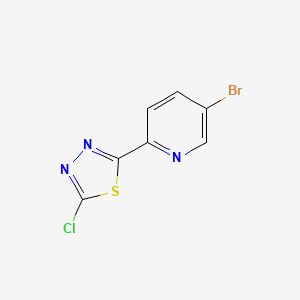
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
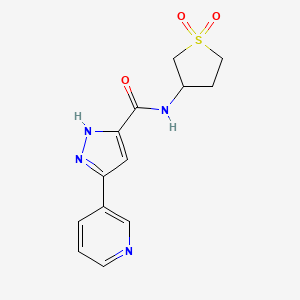
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
